molecular formula C10H7N B2761270 5-Ethynyl-1H-indole CAS No. 889108-48-9

5-Ethynyl-1H-indole

Cat. No.: B2761270
CAS No.: 889108-48-9
M. Wt: 141.173
InChI Key: YVQWQKBEBCPNMH-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The ethynyl group attached to the indole ring in this compound introduces unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of 5-Ethynyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl or vinyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency . The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Ethynyl-1H-indole

This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in click chemistry reactions. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-ethynyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQWQKBEBCPNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334349
Record name 5-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889108-48-9
Record name 5-Ethynyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-((triethylsilyl)ethynyl)-1H-indole (from the previous step) in THF (0.2 M) cooled at 0° C. was treated with a solution (0.5 eq.) of tetrabutylammonium fluoride in a dropwise fashion. The reaction mixture turned black and was continued to stir for 30 minutes before warming up to rt. TLC showed full conversion. The reaction was quenched with water and was extracted with diethylether. Combined organic layers were dried over anhydrous Na2SO4 and concentrated using rotary evaporator with minim heating. Chromatography (silica gel, diethylether) afforded the product 5-ethynyl-1H-indole as colorless oil.
Name
5-((triethylsilyl)ethynyl)-1H-indole
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Synthesis routes and methods II

Procedure details

A mixture of 4-(1H-indol-5-yl)-2-methyl-but-3-yn-2-ol (6.6 g, 33.1 mmol), sodiumhydride, 60% in mineral oil (0.13 g, 3.3 mmol) and anhydrous toluene (100 ml) was stirred for 5 hours at 110° C. The crude mixture was evaporated. Chromatography on silica gel with dichloromethane, 10% methanol and 1% aqueous ammonia as solvent gave the title compound. Yield 3.44 g (74%). Oil.
Name
4-(1H-indol-5-yl)-2-methyl-but-3-yn-2-ol
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6.6 g
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[Compound]
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oil
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0.13 g
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100 mL
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